Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate
CAS No.:
Cat. No.: VC17676577
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-8(5-12)11(15)6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3 |
| Standard InChI Key | ZRKVAZQFNYPUBI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 1-aminopropan-2-yl side chain. The 1-carboxylate position is occupied by a tert-butoxy carbonyl (Boc) protecting group, which enhances solubility and stabilizes the molecule during synthetic processes . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| IUPAC Name | tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate | |
| Canonical SMILES | CC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O |
The stereoelectronic effects of the geminal hydroxyl and aminopropyl groups create a rigid conformational profile, influencing both reactivity and biological interactions .
Spectroscopic Characteristics
While experimental spectral data remain limited in public databases, computational predictions suggest:
-
IR: Strong absorption bands at 3350–3250 cm⁻¹ (N-H/O-H stretching) and 1690 cm⁻¹ (C=O of carbamate) .
-
NMR: Expected downfield shifts for the azetidine ring protons (δ 3.5–4.0 ppm) and tert-butyl singlet (δ 1.4 ppm).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically proceeds through a multi-step sequence:
-
Azetidine Ring Formation: Cyclization of γ-chloroamines or [2+2] cycloadditions of imines with alkenes.
-
Functionalization: Simultaneous introduction of hydroxyl and aminopropyl groups via nucleophilic addition to azetidinone intermediates .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the carbamate group.
A comparative analysis with structural analogs reveals that substituting the 1-aminopropan-2-yl group (as in this compound) versus 2-aminopropan-2-yl (CAS 1638768-77-0) alters steric bulk and hydrogen-bonding capacity, impacting downstream reactivity .
Industrial-Scale Challenges
Current manufacturing faces hurdles in:
-
Diastereoselectivity: Controlling the stereochemistry at the C3 position during functionalization.
-
Purification: Separating polar hydroxyl/amino byproducts from the target molecule.
Suppliers report intermittent stock shortages, reflecting these synthetic complexities and high demand from medicinal chemistry programs.
Pharmacological Applications
Kinase Inhibitor Development
The compound’s azetidine scaffold aligns with patented JAK/STAT inhibitors (e.g., EP3110409B1), where similar structures demonstrate sub-10 nM IC₅₀ values against Janus kinases . Key pharmacological attributes include:
-
Three-Dimensionality: The azetidine ring provides vectorial diversity for targeting kinase ATP pockets.
-
Solubility: The Boc group enhances aqueous solubility relative to unsubstituted azetidines .
Structure-Activity Relationship (SAR) Insights
Modifications to the aminopropyl side chain (e.g., fluorination or methylation) in related compounds significantly alter kinase selectivity profiles . For instance:
| Derivative | JAK1 IC₅₀ (nM) | JAK2/JAK1 Selectivity |
|---|---|---|
| Parent Compound (this review) | >10 | >10 |
| Fluorinated Analog | 2.3 | 15.7 |
These findings suggest that further functionalization of the aminopropyl group could optimize target engagement .
Comparative Analysis with Structural Analogs
| Parameter | This Compound | CAS 1638768-77-0 | CAS 1532650-96-6 |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₁H₂₂N₂O₂ | C₁₀H₁₉N₃O₃ |
| Substituents | 1-aminopropan-2-yl, OH | 2-aminopropan-2-yl | 1-amino-2-methylpropan-2-yl |
| Molecular Weight | 230.30 g/mol | 214.31 g/mol | 244.33 g/mol |
| Pharmacological Use | Kinase inhibitor intermediate | Building block for PDE10 inhibitors | HCV protease inhibitors |
The 1-aminopropan-2-yl substitution in this compound provides greater conformational flexibility compared to bulkier 2-methylpropan-2-yl analogs, potentially enhancing membrane permeability .
Future Research Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric methods to control C3 stereochemistry.
-
Prodrug Applications: Exploring cleavable Boc modifications for enhanced bioavailability.
-
Polypharmacology: Screening against non-kinase targets (e.g., GPCRs, ion channels) given its structural similarity to neurotransmitter analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume